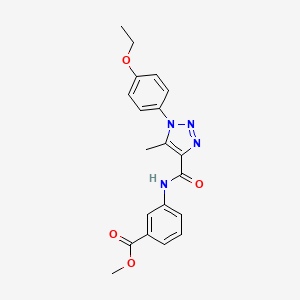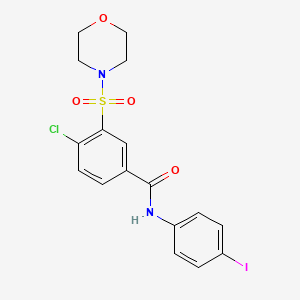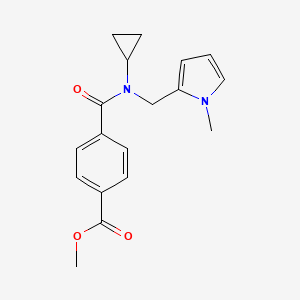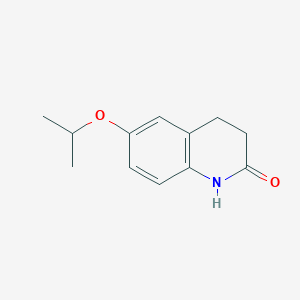
methyl 3-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "methyl 3-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate," is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules, which can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives often involves "click chemistry" approaches, as seen in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, which utilizes azides and terminal alkynes . This method is highly efficient and tolerates a variety of substituents, suggesting that a similar approach could be employed for the synthesis of the compound of interest. Additionally, the synthesis of related compounds, such as 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, involves the reaction of carbohydrazides with other reagents under acidic conditions . This information could guide the synthesis of the target compound by indicating potential starting materials and reaction conditions.
Molecular Structure Analysis
Structural analysis of similar compounds, such as a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been performed using X-ray diffraction and DFT calculations . These techniques provide detailed information on molecular geometry, which is crucial for understanding the physical and chemical properties of a compound. For the compound of interest, similar analytical methods could be used to determine its precise molecular structure.
Chemical Reactions Analysis
The reactivity of 1,2,3-triazole derivatives can be inferred from studies on similar compounds. For instance, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes alkylation and nitration reactions, indicating that the triazole ring can participate in various chemical transformations . This suggests that the compound of interest may also be amenable to functional group modifications, which could be useful for the development of new derivatives with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be predicted based on the properties of similar molecules. For example, the presence of a methoxy group in related compounds has been associated with antiproliferative activity , and the introduction of fluorinated amide substituents has led to potent biological activity . These findings suggest that the ethoxy and carboxamido substituents in the compound of interest may confer specific physical and chemical characteristics that could be explored for potential pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The synthesis of triazole derivatives, including structures similar to the compound , has been a subject of research due to their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Catalytic Applications
Triazole derivatives have also been investigated for their catalytic activities. Saleem et al. (2014) explored the catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes were used for transfer hydrogenation and Oppenauer-type oxidation, showing the versatility of triazole derivatives in catalysis (Saleem et al., 2014).
Antiviral and Antifungal Activities
The search for new antiviral and antifungal agents has led to the synthesis and evaluation of triazole derivatives. Singh and Vedi (2014) synthesized triazolylindole derivatives and tested them for antifungal activity. Their study demonstrated that some compounds possess significant antifungal properties, suggesting the potential use of triazole derivatives in combating fungal infections (Singh & Vedi, 2014).
Environmental Impact Assessment
The environmental impact of chemical compounds, including triazole derivatives, has been assessed through studies on their toxicity to marine organisms. Thorel et al. (2020) investigated the toxicity of various UV filters, including triazole derivatives, on marine microalgae and brine shrimp. Their findings contribute to understanding the ecological risks associated with the release of such compounds into aquatic environments (Thorel et al., 2020).
Liquid-Crystalline Phase Studies
In the field of materials science, triazole derivatives have been utilized in the study of novel thermotropic cubic liquid-crystalline phases. Balagurusamy et al. (1997) designed and synthesized spherical supramolecular dendrimers that self-organized in a unique cubic liquid-crystalline phase, demonstrating the structural versatility and potential applications of triazole-based compounds in materials science (Balagurusamy et al., 1997).
Wirkmechanismus
Target of action
Triazoles and benzoates are known to interact with a variety of biological targets. For instance, some triazoles have antifungal properties and work by inhibiting the enzyme lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, a component of fungal cell membranes . .
Mode of action
The mode of action would depend on the specific targets of the compound. As an example, antifungal triazoles inhibit the synthesis of ergosterol, leading to a disruption of the fungal cell membrane and inhibition of fungal growth
Biochemical pathways
Again, this would depend on the specific targets of the compound. In the case of antifungal triazoles, they affect the ergosterol biosynthesis pathway
Result of action
The molecular and cellular effects would depend on the compound’s targets and mode of action. For antifungal triazoles, the result is the inhibition of fungal growth
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[[1-(4-ethoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-4-28-17-10-8-16(9-11-17)24-13(2)18(22-23-24)19(25)21-15-7-5-6-14(12-15)20(26)27-3/h5-12H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBJYLGPIRVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)

![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)


![[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2515931.png)



![(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2515935.png)

![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)